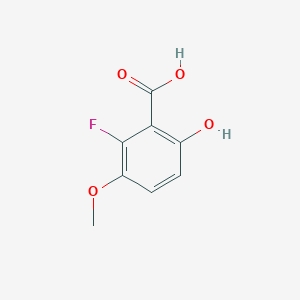
2-Fluoro-6-hydroxy-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, hydroxyl, and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxy-3-methoxybenzoic acid typically involves the introduction of fluorine, hydroxyl, and methoxy groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The hydroxyl and methoxy groups can be introduced through hydroxylation and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes:
Fluorination: Introduction of the fluorine atom onto the benzene ring.
Hydroxylation: Addition of the hydroxyl group.
Methylation: Introduction of the methoxy group.
These steps are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of 2-fluoro-6-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-6-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Fluoro-6-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially altering their function. The hydroxyl and methoxy groups can also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-6-methoxybenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
Comparison:
- 2-Fluoro-6-methoxybenzoic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
- 2-Hydroxy-3-methoxybenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and interactions.
- 2-Fluoro-6-hydroxybenzoic acid: Lacks the methoxy group, which can impact its solubility and reactivity.
2-Fluoro-6-hydroxy-3-methoxybenzoic acid is unique due to the combination of fluorine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7FO4 |
|---|---|
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
2-fluoro-6-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H7FO4/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,10H,1H3,(H,11,12) |
Clé InChI |
ADLBLCIKYRQFFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



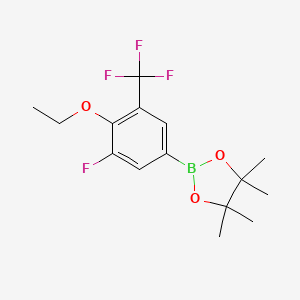

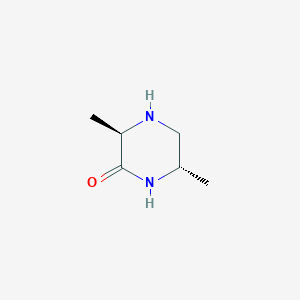
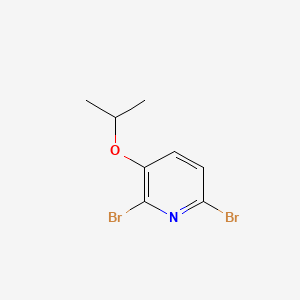
![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
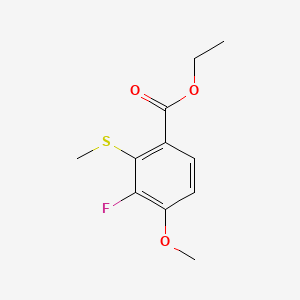
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)

![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
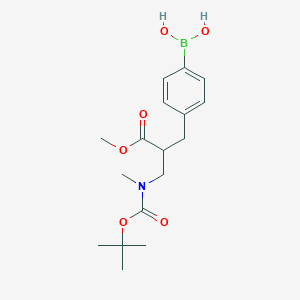
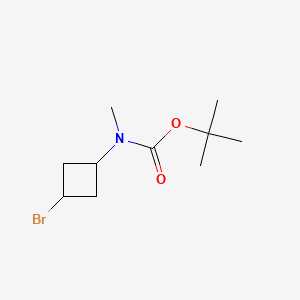
![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)
